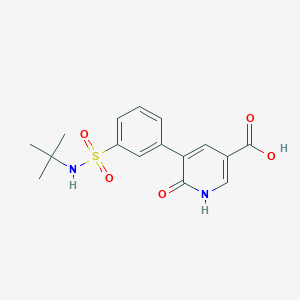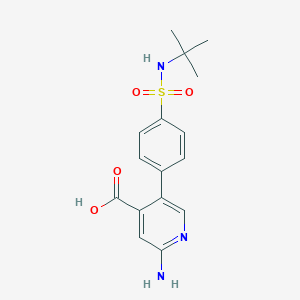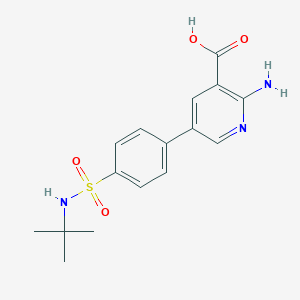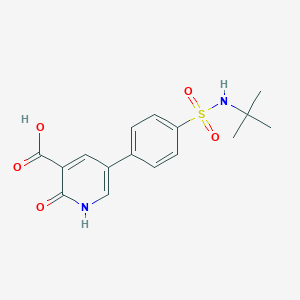
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% (3-BTPA) is an organic compound with a molecular formula of C13H17NO4S and a molecular weight of 285.35 g/mol. 3-BTPA is a versatile and widely used compound in the laboratory and in scientific research. It is used in a variety of applications, including synthesis of other compounds, as a reagent, in biochemical and physiological studies, and as a reactant in drug development. In
科学的研究の応用
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reactant in drug development, and as a tool for biochemical and physiological studies. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is used in the synthesis of other compounds, such as the anti-inflammatory drug indomethacin and the anti-diabetic drug glimepiride.
作用機序
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have anti-inflammatory, antioxidant, and anti-diabetic effects. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have an inhibitory effect on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
The advantages of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in a wide range of pH levels. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is non-toxic and non-irritating, making it safe to use in experiments.
The limitations of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low solubility in water and its limited availability in certain concentrations. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not stable in extreme pH levels, and it can be degraded by light, heat, and oxygen.
将来の方向性
In the future, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new drugs and therapies for a variety of diseases. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of compounds. Furthermore, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to develop new synthesis methods and to study the effects of compounds on enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Finally, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new analytical methods and laboratory techniques.
合成法
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is produced commercially through a multi-step synthesis process. The first step is the formation of the 4-t-butylsulfamoylphenyl group by reacting 4-t-butylsulfonyl chloride with phenol in a solvent such as dichloromethane. The second step is the formation of the picolinic acid moiety by reacting the 4-t-butylsulfamoylphenyl group with pyridine in a solvent such as acetonitrile. The third step is the coupling of the 4-t-butylsulfamoylphenyl group and the picolinic acid moiety to form 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
特性
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGIZNZERIYNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

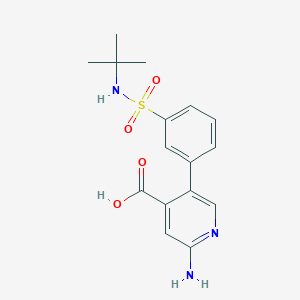
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)





